

2'-Chloroacetanilide molecular structure and formula

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Compound of Interest

Compound Name: 2'-Chloroacetanilide

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An In-depth Technical Guide to **2'-Chloroacetanilide**: Molecular Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of **2'-Chloroacetanilide**, a halogenated aromatic amide. It details the molecular structure, chemical formula, and key physicochemical properties of the compound. Furthermore, this guide outlines a representative experimental protocol for its synthesis and includes spectroscopic data for its characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed information on this compound.

Molecular Structure and Chemical Formula

2'-Chloroacetanilide, also known by its IUPAC name N-(2-chlorophenyl)acetamide, is an organic compound characterized by an acetamide group attached to a 2-chlorinated benzene ring.^{[1][2]} The presence of the chlorine atom at the ortho position of the phenyl ring significantly influences its chemical reactivity and physical properties.

The molecular formula for **2'-Chloroacetanilide** is C_8H_8ClNO .^{[1][2][3][4][5]} Its structure consists of a central amide functional group linking an acetyl group (CH_3CO) to a 2-chlorophenyl amine. The key identifiers for this compound are listed in the table below.

Identifier	Value
IUPAC Name	N-(2-chlorophenyl)acetamide
CAS Number	533-17-5
Molecular Formula	C ₈ H ₈ ClNO
Molecular Weight	169.61 g/mol
SMILES	<chem>CC(=O)NC1=CC=CC=C1Cl</chem>
InChI Key	KNVQTRVKSOEHPU-UHFFFAOYSA-N

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C1 [label="C", fontcolor="#202124"];  
C2 [label="C", fontcolor="#202124"];  
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H_methyl [label="H3", fontcolor="#202124"];
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C2 [pos="-2.2,-1.2!"];
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C3 [pos="1.2,0!"];
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H1[pos="-0.3, 0.7!"];

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C1 -- 0 [label="=", dir=none];
C1 -- C2 [dir=none];
C2 -- H_methyl [dir=none, style=invis];
N -- C3 [dir=none];
N -- H1[dir=none];
C3 -- C4 [dir=none];
C4 -- C5 [dir=none];
C5 -- C6 [dir=none];
C6 -- C7 [dir=none];
C7 -- C8 [dir=none];
C8 -- C3 [dir=none];
C4 -- Cl [dir=none];

// Benzene ring double bonds
edge [style=dashed]
C3 -- C8;
C4 -- C5 [style=solid];
C6 -- C7 [style=solid];
}
```

Caption: Molecular structure of **2'-Chloroacetanilide**.

Physicochemical Properties

2'-Chloroacetanilide is a solid at room temperature, typically appearing as a white to light beige crystalline powder.^{[4][6][7][8]} It is practically insoluble in water but soluble in organic solvents.^{[5][7][8]}^[9] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Appearance	White to light yellow/red powder/crystal	^{[5][8]}
Melting Point	88-90 °C	^{[5][7][8]}
Boiling Point	~306.5 - 325 °C (rough estimate)	^{[5][7][8]}
Density	~1.1885 g/cm ³ (rough estimate)	^{[5][8]}
Water Solubility	Practically insoluble	^{[5][6][8][9]}
pKa	14.19 ± 0.70 (Predicted)	^{[5][8]}
LogP	1.28 - 1.63	^{[6][7][10]}

Experimental Protocols

Synthesis of 2'-Chloroacetanilide

A common method for the synthesis of **2'-Chloroacetanilide** involves the N-acetylation of 2-chloroaniline. This can be achieved through the reaction of 2-chloroaniline with either acetyl chloride or acetic anhydride. The following is a representative protocol using acetyl chloride.

Materials:

- 2-Chloroaniline
- Acetyl chloride
- A suitable solvent (e.g., dichloromethane, ethyl acetate)
- A weak base (e.g., triethylamine, sodium acetate)

- Deionized water
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
- Stirring and cooling apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 2-chloroaniline in the chosen solvent. Cool the solution in an ice bath to 0-5 °C.
- **Addition of Reagents:** Slowly add a stoichiometric equivalent of acetyl chloride to the cooled solution of 2-chloroaniline. To neutralize the HCl byproduct, a weak base such as triethylamine or sodium acetate is typically added.
- **Reaction Monitoring:** Allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours). The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- **Purification:** Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove any excess acid, and finally with a brine solution.
- **Drying and Evaporation:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Recrystallization:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2'-Chloroacetanilide**.



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Caption: Experimental workflow for the synthesis of **2'-Chloroacetanilide**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) spectroscopy is a key analytical technique for confirming the structure of **2'-Chloroacetanilide**. A ^1H NMR spectrum in deuterated chloroform (CDCl_3) would typically show the following characteristic signals:

- A singlet corresponding to the methyl (CH_3) protons of the acetyl group, typically appearing around 2.2 ppm.^[11]
- A complex multiplet pattern in the aromatic region (around 7.0-8.3 ppm) corresponding to the four protons on the substituted benzene ring.^[11]
- A broad singlet for the amide (NH) proton, the chemical shift of which can be variable.

Infrared (IR) Spectroscopy

The IR spectrum of **2'-Chloroacetanilide** would exhibit characteristic absorption bands corresponding to its functional groups:

- A strong absorption band for the $\text{C}=\text{O}$ (carbonyl) stretching of the amide group, typically in the range of $1660\text{-}1690\text{ cm}^{-1}$.
- An N-H stretching band, usually appearing in the region of $3200\text{-}3400\text{ cm}^{-1}$.

- C-H stretching bands for the aromatic ring and the methyl group.
- A C-Cl stretching band, which is typically found in the fingerprint region.

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